molecular formula C8H6N4O4S B12853384 5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide

5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide

Cat. No.: B12853384
M. Wt: 254.23 g/mol
InChI Key: JXUUSXUIHFMJGL-UHFFFAOYSA-N
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Description

5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide is a compound that features both isoxazole and thiazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The presence of the nitro group on the thiazole ring further enhances its potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the [3+2] cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of a base such as triethylamine . This reaction yields 3,4,5-trisubstituted isoxazoles, which can then be further functionalized to introduce the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cycloaddition and subsequent functionalization steps. Metal-free synthetic routes are also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The isoxazole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

    Substitution: Reagents such as halogens, acids, and bases can be used to introduce different substituents on the rings.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the isoxazole or thiazole rings .

Scientific Research Applications

5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiparasitic and antimicrobial activities.

    Medicine: Investigated for its potential use in treating diseases caused by protozoa and bacteria.

    Industry: Used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets. The nitro group on the thiazole ring can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to the inhibition of essential enzymes and pathways in pathogens .

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole used as an antiparasitic and antibacterial agent.

    Tinidazole: Another nitroimidazole with similar applications.

    Secnidazole: Used for treating bacterial vaginosis and other infections.

Uniqueness

5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide is unique due to its combined isoxazole and thiazole moieties, which provide a distinct set of biological activities compared to other nitroimidazoles.

Properties

Molecular Formula

C8H6N4O4S

Molecular Weight

254.23 g/mol

IUPAC Name

5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C8H6N4O4S/c1-4-5(2-10-16-4)7(13)11-8-9-3-6(17-8)12(14)15/h2-3H,1H3,(H,9,11,13)

InChI Key

JXUUSXUIHFMJGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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